molecular formula C14H13BrN2O2 B1655149 4-[(2-bromophenyl)methoxy]benzohydrazide CAS No. 325798-56-9

4-[(2-bromophenyl)methoxy]benzohydrazide

Cat. No.: B1655149
CAS No.: 325798-56-9
M. Wt: 321.17
InChI Key: NYJWYUIICROKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromophenyl)methoxy]benzohydrazide (CAS: 364745-38-0) is a benzohydrazide derivative characterized by a 2-bromophenoxymethyl substituent at the para position of the benzohydrazide core. Its molecular formula is C₁₄H₁₂BrN₂O₂, with a molar mass of 329.17 g/mol. The compound’s structure features a hydrazide group (–CONHNH₂) linked to a benzene ring substituted with a 2-bromophenoxy moiety (Figure 1). This scaffold is associated with diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

325798-56-9

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17

IUPAC Name

4-[(2-bromophenyl)methoxy]benzohydrazide

InChI

InChI=1S/C14H13BrN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(18)17-16/h1-8H,9,16H2,(H,17,18)

InChI Key

NYJWYUIICROKPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromophenyl)methoxy]benzohydrazide typically involves the reaction of 2-bromobenzyl alcohol with benzohydrazide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromophenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-bromophenyl)methoxy]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Benzohydrazides exhibit structural versatility due to substituent variations on the aromatic rings. Key comparisons include:

Substituent Position and Bond Lengths
  • Compound 5 (4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide): Crystallizes in a monoclinic Cc space group. The N–N bond length is 1.364 Å, shorter than in other derivatives due to ortho-hydroxy and meta-methoxy substituents, which enhance conjugation and reduce steric strain .
  • Compound 14 (4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide): Features a monoclinic Pbc2 space group.

Table 1: Crystallographic Data

Compound Substituents N–N Bond Length (Å) Space Group
5 2-OH, 3-OMe 1.364 Monoclinic (Cc)
14 4-NMe₂ 1.375 Monoclinic (Pbc2)
Target 2-Br, OCH₂(2-BrC₆H₄) Not reported
Methoxy Substituent Effects
  • Positional Effects : In acylhydrazones (e.g., 9h-j), a 3-OMe group on the benzohydrazide moiety (compound 9i) showed the highest cholinesterase inhibition (IC₅₀ = 9.6 µM), while 2- or 4-OMe groups reduced potency (IC₅₀ = 14.06–16.4 µM) .
Anticancer Activity
  • Benzimidazole-Linked Derivatives: Compounds 5a (IC₅₀ = 0.0316 µM) and 5b demonstrated superior cytotoxicity against lung adenocarcinoma (A549) compared to cisplatin (IC₅₀ = 0.045–0.052 µM). The 2-methoxy derivative (5c) showed moderate activity (IC₅₀ = 0.06 µM) .
  • Trifluoromethyl Derivatives : 4-(Trifluoromethyl)-N′-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) inhibited acetylcholinesterase (AChE) via mixed-type inhibition (IC₅₀ = 46.8 µM), suggesting electron-withdrawing groups enhance enzyme interaction .

Table 2: Cytotoxicity and Enzyme Inhibition

Compound Substituents Activity (IC₅₀, µM) Target
5a 6-Cl, 2,4-Cl₂ 0.0316 A549 lung cancer
Cisplatin 0.045–0.052 A549 lung cancer
9i 3-OMe 9.6 BuChE
2l 4-CF₃, 4-CF₃ 46.8 AChE
Target Compound 2-Br, OCH₂(2-BrC₆H₄) Not reported
Antimicrobial Activity
  • Chloro/Nitro Derivatives : 4-(2-Chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide exhibited broad-spectrum antibacterial activity (MIC < 1 µg/mL) against Gram-positive and Gram-negative strains .
  • Bromo Substituents : The target compound’s 2-bromo group may enhance lipophilicity and membrane penetration, but specific antimicrobial data are lacking in the evidence.

Substituent Electronic and Steric Effects

  • Electron-Donating Groups (EDGs) : Methoxy (–OMe) groups show positional dependency; 3-OMe enhances cholinesterase inhibition, while 2- or 4-OMe reduce efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.